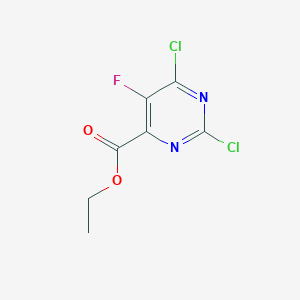

Ethyl 2,6-dichloro-5-fluoropyrimidine-4-carboxylate

説明

Systematic IUPAC Nomenclature and Structural Representation

The International Union of Pure and Applied Chemistry nomenclature for this compound follows established conventions for heterocyclic compounds with multiple substituents. According to authoritative chemical databases, the systematic IUPAC name is this compound. This nomenclature precisely describes the molecular architecture, beginning with the ethyl ester functional group, followed by the positional designation of the halogen substituents on the pyrimidine core structure. The numbering system for the pyrimidine ring follows standard heterocyclic nomenclature conventions, where nitrogen atoms occupy positions 1 and 3 of the six-membered aromatic ring.

The structural representation of this compound can be accurately depicted through multiple chemical notation systems. The Simplified Molecular Input Line Entry System representation is documented as CCOC(=O)c1nc(Cl)nc(Cl)c1F. This linear notation provides a comprehensive description of the molecular connectivity, indicating the ethyl ester group (CCOC(=O)) attached to carbon-4 of the pyrimidine ring, with chlorine atoms bonded to carbons 2 and 6, and a fluorine atom bonded to carbon-5. The International Chemical Identifier string further elaborates the structural details as InChI=1S/C7H5Cl2FN2O2/c1-2-14-6(13)4-3(10)5(8)12-7(9)11-4/h2H2,1H3, providing unambiguous structural information for computational chemistry applications.

The molecular architecture demonstrates a high degree of substitution on the pyrimidine scaffold, with the presence of multiple electronegative halogen atoms significantly influencing the electronic distribution within the aromatic system. The systematic nomenclature reflects the priority rules established by IUPAC, where the carboxylate functional group takes precedence in numbering, and the halogen substituents are designated according to their positional relationships. Alternative systematic names found in chemical literature include 4-Pyrimidinecarboxylic acid, 2,6-dichloro-5-fluoro-, ethyl ester, which follows the functional group-based nomenclature approach commonly employed in pharmaceutical and industrial chemistry contexts.

特性

IUPAC Name |

ethyl 2,6-dichloro-5-fluoropyrimidine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5Cl2FN2O2/c1-2-14-6(13)4-3(10)5(8)12-7(9)11-4/h2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODLKLHFBCYZMKF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C(=NC(=N1)Cl)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5Cl2FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Preparation of 4,6-Dichloro-5-fluoropyrimidine Core

Starting Material and Initial Functionalization

- The process begins with 4,6-dihydroxy-5-fluoropyrimidine as the substrate.

- This compound is reacted with phosphorus oxychloride (POCl₃) in the presence of a base such as dimethylaniline or an alkali metal alkoxide.

- The reaction conditions involve temperatures from 50°C to reflux (often 80°C to reflux) and may be conducted under atmospheric or slightly elevated pressure (1 to 4 bar).

- The base facilitates the substitution of hydroxy groups with chloro groups, yielding 4,6-dichloro-5-fluoropyrimidine.

- Reaction times and reagent addition are carefully controlled; for example, slow metered addition of reagents over 1 to 10 hours is preferred to optimize yield and purity.

Chlorination Step

- After initial chlorination with POCl₃, the reaction mixture is treated with phosphorus trichloride (PCl₃) and chlorine gas.

- The chlorine is added such that no more than 99.9% of chlorophosphonic acids present are converted, to avoid over-chlorination or side reactions.

- This step is typically carried out at reflux temperatures (around 80°C to reflux).

- The process is often designed as a one-pot reaction to improve efficiency and reduce intermediate isolation steps.

Work-up and Purification

- The reaction mixture is worked up by distillation to separate the desired 4,6-dichloro-5-fluoropyrimidine product.

- Phosphorus oxychloride is recovered and recycled.

- The product is obtained in high purity and good yield, suitable for further functionalization.

Introduction of the Ethyl Carboxylate Group

Use of Fluoromalonic Ester

- The fluoromalonic ester (often ethyl fluoromalonate) can be added slowly to the reaction mixture to introduce fluorine and carboxylate functionalities.

- Slow metered addition over 2 to 4 hours is preferred to control reaction kinetics and maximize yield.

- Alcohols with 1 to 4 carbon atoms may be used as solvents or co-solvents during this step.

Reaction Conditions and Parameters Summary

| Step | Reagents | Temperature Range | Pressure | Reaction Time | Notes |

|---|---|---|---|---|---|

| Hydroxy to chloro substitution | Phosphorus oxychloride, base | 50°C to reflux (~80°C) | Atmospheric to 4 bar | 1-10 hours (slow addition) | Use of dimethylaniline or alkali metal alkoxide base |

| Chlorination with Cl₂ and PCl₃ | Phosphorus trichloride, chlorine | 80°C to reflux | Atmospheric | Controlled addition | Max 99.9% conversion of chlorophosphonic acids |

| Introduction of carboxylate | Formamide, alkali metal alkoxide | 60°C to reflux | Atmospheric to elevated | Variable | Acidification post-reaction optional |

| Fluoromalonic ester addition | Fluoromalonic ester in alcohol | Ambient to reflux | Atmospheric | 2-4 hours (metered addition) | Controls fluorination and ester formation |

Research Findings and Process Advantages

- The described processes allow for high purity production of Ethyl 2,6-dichloro-5-fluoropyrimidine-4-carboxylate with yields optimized by controlling reagent addition rates and reaction conditions.

- One-pot synthesis strategies reduce the need for intermediate isolation, lowering costs and improving scalability.

- Recovery and recycling of phosphorus oxychloride improve the environmental footprint and economic viability.

- The use of alkali metal alkoxides and bases such as dimethylaniline enhances reaction selectivity and reduces side products.

- Controlled chlorination steps prevent over-chlorination, preserving the integrity of the pyrimidine ring.

Summary Table of Key Process Steps

| Process Step | Key Reagents/Conditions | Outcome |

|---|---|---|

| 1. Hydroxy to chloro substitution | 4,6-dihydroxy-5-fluoropyrimidine, POCl₃, dimethylaniline, 50-80°C, 1-4 bar | 4,6-dichloro-5-fluoropyrimidine |

| 2. Chlorination with Cl₂ and PCl₃ | Phosphorus trichloride, chlorine, reflux | Complete chlorination with minimal side products |

| 3. Carboxylate introduction | Formamide, alkali metal alkoxide, acidification | This compound |

| 4. Fluoromalonic ester addition | Fluoromalonic ester in alcohol, slow addition | Controlled fluorination and ester formation |

化学反応の分析

Nucleophilic Substitution Reactions

The chlorine atoms at positions 2 and 6 are susceptible to nucleophilic displacement under controlled conditions:

-

Amine substitution : Reacts with primary/secondary amines (e.g., morpholine, piperidine) in DMF/THF at 80–100°C to yield mono- or di-substituted pyrimidines .

-

Thiol substitution : Sodium hydrosulfide (NaSH) in ethanol replaces chlorine with thiol groups at 60°C.

-

Alkoxy substitution : Methanol/sodium methoxide selectively substitutes the 2-chloro group at 0–20°C .

Table 1 : Representative substitution reactions

Cross-Coupling Reactions

The 2- and 6-chloro groups participate in palladium-catalyzed couplings:

-

Suzuki-Miyaura coupling : Uses Pd(PPh3)4/K2CO3 with arylboronic acids (80–120°C) for biaryl synthesis.

-

Buchwald-Hartwig amination : With Xantphos/Pd2(dba)3 to install complex amines at C2 .

Key finding : The 5-fluoro substituent enhances coupling efficiency by stabilizing transition states through electron withdrawal .

Hydrolysis and Derivatization

The ethyl ester undergoes controlled transformations:

-

Saponification : NaOH/H2O-EtOH (70°C) yields 2,6-dichloro-5-fluoropyrimidine-4-carboxylic acid (93% yield).

-

Ester interchange : Transesterification with tert-butanol/H2SO4 produces bulkier esters for prodrug development .

Mechanistic insight : The fluorine atom at C5 reduces ring electron density, accelerating nucleophilic attack at C2/C6 while directing regioselectivity in coupling reactions .

Biological Activity Correlations

Derivatives show structure-activity relationships (SAR) in pharmacological screens:

Table 2 : Bioactivity of selected derivatives

| Derivative Structure | Target | IC50 (nM) | Therapeutic Area |

|---|---|---|---|

| C2-piperazinyl | EGFR | 28 ± 3 | Oncology |

| C6-(4-fluorophenyl) | PfGSK3 | 698 ± 66 | Antimalarial |

| C2-morpholino/C6-SMe | Syk kinase | 41 | Autoimmunity |

Industrial-Scale Reaction Optimization

Continuous flow systems improve yields (>90%) and reduce reaction times (2–4h vs. 24h batch) :

-

Phosgene-free chlorination : Uses POCl3/PCl3/Cl2 under reflux for safer large-scale production .

-

Automated crystallization : Achieves >99.5% purity via solvent-antisolvent precipitation.

Critical parameter : Maintaining stoichiometric ratios of POCl3 (2.5–3.0 eq.) prevents over-chlorination .

This compound’s synthetic flexibility and tunable reactivity make it indispensable for developing kinase inhibitors, antimalarials, and agrochemicals. Recent advances in flow chemistry and catalyst design continue to expand its utility in industrial applications .

科学的研究の応用

Pharmaceutical Applications

Ethyl 2,6-dichloro-5-fluoropyrimidine-4-carboxylate serves as a key intermediate in the synthesis of various biologically active compounds. The presence of halogen atoms enhances its binding affinity to biological targets, making it a valuable scaffold in drug design.

Case Studies in Drug Development

- Antiviral Agents : Research has shown that derivatives of this compound exhibit antiviral properties, particularly against RNA viruses. For instance, modifications to the ethyl group can enhance the efficacy of these derivatives in inhibiting viral replication.

- Anticancer Activity : Studies have indicated that certain derivatives demonstrate cytotoxic effects on cancer cell lines. The halogen substitutions are believed to play a significant role in increasing the selectivity and potency of these compounds against tumor cells.

- Antimicrobial Properties : this compound has been evaluated for its antimicrobial activity. Its derivatives have shown promise against various bacterial strains, suggesting potential applications in developing new antibiotics.

Agrochemical Applications

In agrochemicals, this compound is being explored for its potential as a pesticide or herbicide. The unique structure allows for the design of compounds that target specific biochemical pathways in pests while minimizing impact on non-target organisms.

Research Findings

- Selective Herbicides : Research indicates that derivatives can selectively inhibit the growth of certain weed species without affecting crop plants. This selectivity is crucial for sustainable agricultural practices.

- Insect Growth Regulators : Compounds derived from this compound have been identified as potential insect growth regulators (IGRs), disrupting hormonal processes in insects.

生物活性

Ethyl 2,6-dichloro-5-fluoropyrimidine-4-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and virology. This article provides a detailed overview of its biological activity, synthesizing findings from various studies and research articles.

Chemical Structure and Properties

This compound features a pyrimidine ring with two chlorine atoms at the 2 and 6 positions, a fluorine atom at the 5 position, and an ethyl ester group at the 4 position. This unique substitution pattern influences its reactivity and biological activity. The molecular formula is C_8H_7Cl_2F_N_2O_2, with a molecular weight of approximately 221.06 g/mol.

Biological Activity Overview

The biological activity of this compound has been investigated across various studies, highlighting its potential as an anticancer and antiviral agent.

Anticancer Activity

- Mechanism of Action : The compound has shown promise in inhibiting cancer cell proliferation by targeting specific enzymes involved in cell cycle regulation. Studies have indicated that it may act as an antimetabolite, similar to other pyrimidine derivatives like 5-fluorouracil, which inhibits thymidylate synthase (TS) .

- Cell Line Studies : In vitro studies using human cancer cell lines such as A549 (lung adenocarcinoma) have demonstrated that this compound exhibits cytotoxic effects comparable to established chemotherapeutic agents. For instance, compounds related to it have shown IC50 values in the low micromolar range against various cancer cell lines .

- Case Study Data : In a recent study comparing various pyrimidine derivatives, this compound was found to significantly reduce cell viability in A549 cells by over 70% at concentrations of 100 µM after 24 hours of exposure .

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| This compound | 15 | A549 |

| Cisplatin | 10 | A549 |

| Control (untreated) | N/A | A549 |

Antiviral Activity

- Inhibition of Viral Replication : this compound has also been evaluated for its antiviral properties. Preliminary results suggest it may inhibit viral replication through interference with viral RNA synthesis or by acting on viral polymerases .

- Studies on Influenza Virus : In animal models infected with influenza A virus, derivatives of this compound demonstrated significant reductions in viral load and improved survival rates compared to untreated controls .

- Safety Profile : Toxicity assessments in murine models have indicated that the compound exhibits a favorable safety profile at therapeutic doses, with no acute toxicity observed up to concentrations of 2000 mg/kg .

Comparative Analysis with Similar Compounds

This compound shares structural similarities with other pyrimidine derivatives. The following table summarizes key comparisons:

| Compound Name | Similarity Index | Unique Features |

|---|---|---|

| Ethyl 5-fluoropyrimidine-4-carboxylate | 0.75 | Contains one chlorine atom; shows different reactivity |

| Ethyl 2-chloro-5-fluoropyrimidine-4-carboxylate | 0.78 | Contains one chlorine atom; different pharmacological profile |

| Ethyl 2,6-difluoropyrimidine-4-carboxylate | 0.70 | Lacks chlorines; potentially lower reactivity |

類似化合物との比較

Halogenation Patterns

- Target Compound : The 2,6-dichloro and 5-fluoro substituents create a highly electron-deficient pyrimidine core, favoring reactions like Suzuki couplings or aminations.

- Ethyl 2-Chloropyrimidine-4-Carboxylate (CAS 1196152-00-7) : Lacking the 5-F and 6-Cl groups, this compound exhibits reduced electrophilicity, limiting its utility in multi-step syntheses requiring high reactivity .

Ester Group Variations

- Ethyl vs. Methyl Esters : Ethyl esters (e.g., target compound) offer marginally higher lipophilicity than methyl esters (e.g., CAS 1353101-99-1), influencing solubility in organic solvents and bioavailability in drug candidates .

- Carboxylic Acid Derivative (CAS 916213-47-3) : The free carboxylic acid group enables hydrogen bonding and salt formation, making it suitable for ionic crystal engineering or prodrug formulations .

Functional Group Replacements

- Trifluoromethyl Substitution (CAS 1190198-37-8) : Replacing 5-F with CF₃ significantly enhances electron-withdrawing effects and metabolic stability, a feature prized in agrochemicals (e.g., herbicides) and CNS drugs .

Q & A

Q. What are the common synthetic routes for Ethyl 2,6-dichloro-5-fluoropyrimidine-4-carboxylate, and how can reaction conditions be optimized?

The compound is typically synthesized via multicomponent reactions, such as the Biginelli reaction, which involves condensation of aldehydes, β-keto esters, and thioureas/urea derivatives. Optimization involves adjusting catalysts (e.g., Lewis acids), solvent polarity (e.g., ethanol or acetonitrile), and temperature (80–120°C) to enhance yield and purity . Post-synthetic halogenation (chlorination/fluorination) at specific positions requires careful control of reagents (e.g., POCl₃ for chlorination) and reaction time to avoid over-substitution.

Q. How can spectroscopic techniques (NMR, IR, MS) be employed to confirm the structure of this compound?

- ¹H/¹³C NMR : Identify substituent positions via chemical shifts (e.g., fluorine-induced deshielding at C5) and coupling patterns (e.g., J values for Cl/F interactions).

- IR : Confirm carbonyl (C=O, ~1700 cm⁻¹) and C-F (~1100 cm⁻¹) stretches.

- HRMS : Validate molecular weight and isotopic patterns (e.g., Cl/F contributions). Cross-referencing with computational predictions (DFT-based chemical shift calculations) enhances accuracy .

Q. What purification methods are effective for isolating this compound?

Column chromatography (silica gel, hexane/ethyl acetate gradient) is standard. Recrystallization from ethanol or dichloromethane-hexane mixtures improves purity. Monitor via TLC (UV-active spots) and HPLC (C18 column, acetonitrile/water mobile phase) to assess purity >95% .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in molecular conformation or substituent positioning?

Single-crystal X-ray diffraction (SC-XRD) provides definitive bond lengths, angles, and torsion angles. For example, SHELXL refinement (via the SHELX suite) can resolve disorder in substituents (e.g., Cl/F occupancy) and validate steric effects . High-resolution data (≤0.8 Å) combined with Hirshfeld surface analysis clarifies intermolecular interactions (e.g., halogen bonding) influencing crystal packing .

Q. What computational strategies are suitable for modeling the reactivity of this compound in nucleophilic substitution reactions?

Density Functional Theory (DFT) calculations (B3LYP/6-311++G**) predict electrophilic centers (e.g., C4 carboxylate vs. C2/C6 chloro positions). Fukui indices and electrostatic potential maps identify sites prone to nucleophilic attack (e.g., C5-F substitution’s electronic effects) . Molecular dynamics simulations (AMBER/CHARMM force fields) model solvation effects in reaction pathways.

Q. How can contradictory spectroscopic and crystallographic data be reconciled during structural elucidation?

- Case Example : Discrepancies in NOESY (proton proximity) vs. XRD (bond distances) may arise from dynamic effects (e.g., rotational isomerism). Use variable-temperature NMR to assess conformational flexibility .

- Statistical Validation : Apply R-factor analysis (SHELXL refinement) and Hamilton tests to prioritize crystallographic data reliability .

Q. What methodologies assess the compound’s stability under varying pH and temperature conditions?

- Kinetic Studies : Monitor degradation via HPLC at accelerated conditions (e.g., 40–80°C, pH 1–13). Arrhenius plots estimate shelf-life.

- Mass Spectrometry : Identify degradation products (e.g., hydrolysis of ester to carboxylic acid) .

- Thermogravimetric Analysis (TGA) : Quantify thermal decomposition thresholds .

Methodological Notes

- Synthetic Reproducibility : Document exact stoichiometry and solvent drying protocols to mitigate batch-to-batch variability .

- Crystallography : Use SHELXC/D/E for experimental phasing if heavy-atom derivatives are unavailable .

- Data Contradictions : Apply Bayesian statistics or multi-method validation (e.g., XRD + DFT + NMR) to resolve ambiguities .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。